Receptor Binding Affinity: AM22-52 vs. Full-Length AM and CGRP in Human Brain Tissue
In human brain homogenates, AM22-52 is a weak competitor of [125I]adrenomedullin binding compared to the full-length agonist, adrenomedullin(1-52). Specifically, AM22-52 exhibits an IC50 of 0.3 µM, whereas AM(1-52) has an IC50 of 1.2 nM, representing a 250-fold difference in binding affinity [1]. This demonstrates that AM22-52 is a low-affinity antagonist, a property that dictates its experimental concentration requirements. In the same system, CGRP showed negligible competition (IC50 > 1 µM), confirming the distinct nature of the AM binding site [1]. This data establishes AM22-52's place as a low-affinity, competitive probe.
| Evidence Dimension | Competition binding affinity (IC50) for [125I]adrenomedullin sites in human brain |
|---|---|
| Target Compound Data | IC50 = 0.3 µM |
| Comparator Or Baseline | Adrenomedullin (1-52): IC50 = 1.2 nM; CGRP: IC50 > 1 µM |
| Quantified Difference | AM22-52 is ~250-fold less potent than AM(1-52) |
| Conditions | Human brain (cerebral cortex) membranes; radioligand: [125I]adrenomedullin; n=3 |
Why This Matters
This quantifies the low intrinsic affinity of AM22-52, justifying the need for micromolar concentrations in binding studies and distinguishing it from high-affinity agonists.
- [1] Sone, M., Takahashi, K., Satoh, F., Murakami, O., Totsune, K., Ohneda, M., ... & Mouri, T. (1997). Specific adrenomedullin binding sites in the human brain. Peptides, 18(8), 1125-1129. View Source
